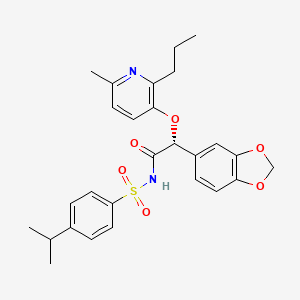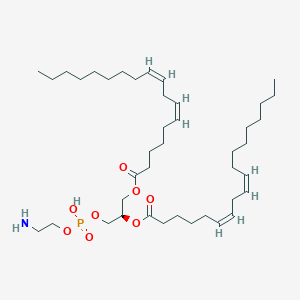
3,4,5-Trimethyl-2(5H)-furanone
Übersicht
Beschreibung
3,4,5-Trimethyl-2(5H)-furanone is an organic compound with the molecular formula C7H10O2. It is a furan derivative characterized by the presence of three methyl groups attached to the furan ring. This compound is known for its distinct aroma and is often used in flavor and fragrance industries .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-Trimethyl-2(5H)-furanone typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the acid-catalyzed cyclization of 3,4,5-trimethyl-2-pentenoic acid. The reaction is carried out in the presence of a strong acid such as sulfuric acid, which facilitates the formation of the furan ring.
Industrial Production Methods: On an industrial scale, this compound can be produced through the catalytic dehydration of 3,4,5-trimethyl-2-pentanol. This process involves the use of a dehydration catalyst, such as alumina or silica, at elevated temperatures to remove water and form the furanone structure.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form 3,4,5-trimethyl-2-furanol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the methyl groups, leading to the formation of various substituted derivatives. Halogenation using chlorine or bromine is a common example.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a catalyst such as iron(III) chloride.
Major Products Formed:
Oxidation: 3,4,5-Trimethyl-2-furancarboxylic acid.
Reduction: 3,4,5-Trimethyl-2-furanol.
Substitution: 3,4,5-Trichloro-2(5H)-furanone.
Wissenschaftliche Forschungsanwendungen
3,4,5-Trimethyl-2(5H)-furanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the flavor and fragrance industry due to its pleasant aroma. Additionally, it serves as an intermediate in the synthesis of various fine chemicals.
Wirkmechanismus
The mechanism of action of 3,4,5-Trimethyl-2(5H)-furanone involves its interaction with specific molecular targets. In biological systems, it can act as an antioxidant by scavenging free radicals and preventing oxidative damage. The compound may also interact with microbial cell membranes, leading to disruption of membrane integrity and inhibition of microbial growth.
Vergleich Mit ähnlichen Verbindungen
3,4,5-Trimethyl-2-cyclopenten-1-one: This compound shares a similar structure but has a cyclopentenone ring instead of a furanone ring.
3,4,4-Trimethyl-2-cyclopenten-1-one: Another similar compound with a cyclopentenone ring and three methyl groups.
Uniqueness: 3,4,5-Trimethyl-2(5H)-furanone is unique due to its furanone ring structure, which imparts distinct chemical and physical properties. Its pleasant aroma and potential biological activities make it valuable in various applications, distinguishing it from other similar compounds.
Eigenschaften
IUPAC Name |
2,3,4-trimethyl-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-4-5(2)7(8)9-6(4)3/h6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFZDFIHIYXIEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=C(C(=O)O1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00432483 | |
| Record name | 3,4,5-Trimethyl-2(5H)-furanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00432483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33488-51-6 | |
| Record name | 3,4,5-Trimethyl-2(5H)-furanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033488516 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4,5-Trimethyl-2(5H)-furanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00432483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4,5-TRIMETHYL-2(5H)-FURANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P1M5N4XS85 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Z)-4-[(1R,2R,3R,5S)-5-chloro-2-[(E,3S)-3-cyclohexyl-3-hydroxyprop-1-enyl]-3-hydroxycyclopentyl]but-2-enoxy]acetic acid](/img/structure/B1241144.png)
![6H-Dibenzo[b,d]pyran-2,6(4aH)-dione,3,7-dihydroxy-9-methoxy-4a-methyl-, (4aS)-](/img/structure/B1241145.png)








![[(2S)-2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl] octadecanoate](/img/structure/B1241158.png)

![3-(1H-benzimidazol-2-yl)-1-[4-(2,4-dimethylphenyl)-1-piperazinyl]-1-propanone](/img/structure/B1241163.png)
![7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1241165.png)
